3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride
Description
3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride (CAS: 1807937-87-6) is a pyridine-derived compound featuring a conjugated propenylamine backbone and a dihydrochloride salt. Its structure combines a pyridin-3-yl group with an α,β-unsaturated amine, making it a versatile scaffold in medicinal chemistry and drug discovery. The dihydrochloride salt enhances aqueous solubility, facilitating its use in biological assays and pharmaceutical formulations .
Properties
IUPAC Name |
3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h1-4,6-7H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKFKFSRCUVBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807937-87-6 | |
| Record name | 3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Propenyl Pyridinyl Intermediate
A key intermediate in the synthesis is 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, which can be prepared by the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal. This reaction proceeds efficiently without solvent by direct fusion at elevated temperatures (reflux conditions for 4 hours), yielding the intermediate in approximately 82% yield. The crude product is purified by extraction and crystallization from ethanol/chloroform mixtures.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 3-Acetylpyridine + N,N-dimethylformamide dimethylacetal | Direct fusion, reflux, 4 h | 82 | Solvent-free, efficient reaction |
Formation of the Dihydrochloride Salt
The free base amine is converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid. This step is crucial for isolating the stable salt form, which improves the compound's solubility and crystallinity. The process involves:
- Mixing the free amine with excess concentrated hydrochloric acid.
- Stirring at room temperature or slightly elevated temperatures.
- Isolation of the dihydrochloride by filtration and drying.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature Range (°C) | Equivalents Used | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of propenyl ketone intermediate | 3-Acetylpyridine + N,N-dimethylformamide dimethylacetal, solvent-free fusion | Reflux (approx. 130°C) | 1.4 eq of dimethylformamide dimethylacetal | 82 | Direct fusion, no solvent |
| Reduction to amine | Lithium aluminum hydride in THF | 25–35 (addition), 55–65 (heating) | 1.5–2.0 eq LiAlH4 | Not specified | Controlled addition and heating |
| Salt formation | Concentrated hydrochloric acid | Room temperature | Excess HCl | Quantitative | Filtration and drying to isolate salt |
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which plays a role in glycolysis . By inhibiting this enzyme, the compound can reduce glycolytic flux and suppress glucose uptake in cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride with structurally related analogs:
†Estimated based on molecular formula; ‡Discrepancy noted in (listed as C₈H₉ClN₂ but described as dihydrochloride).
Research Findings
- Synthetic Utility : Related compounds, such as 2-(pyridin-3-yl)ethan-1-amine dihydrochloride, are intermediates in synthesizing triazine derivatives with dual FFAR1/FFAR4 modulator activity, highlighting the pharmacological relevance of pyridin-3-yl amines .
- Biological Activity : The discontinued status of this compound () may reflect niche applications or supersession by newer analogs.
- Crystallography : SHELXL software () is widely used for refining such small-molecule structures, underscoring the importance of precise structural characterization.
Biological Activity
3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride is a compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring and an amine functional group. Its chemical structure can be represented as follows:
This compound is soluble in water due to the presence of the dihydrochloride form, which enhances its bioavailability for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to modulate enzyme activity and receptor interactions, which can lead to significant biological effects. The specific mechanisms may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby affecting metabolic pathways.
- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been evaluated for its antiproliferative effects against various cancer cell lines. The findings suggest that the compound induces apoptosis in cancer cells through:
- Caspase Activation : Increased activity of caspases has been observed, indicating the induction of programmed cell death.
- Mitochondrial Dysfunction : A decrease in mitochondrial membrane potential was noted, leading to cell death.
The following table summarizes the antiproliferative activity against selected cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U-937 | 15 | Apoptosis via caspase activation |
| K-562 | 25 | Mitochondrial dysfunction |
| MOLT-3 | 20 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown potential antimicrobial activity . Studies have reported its efficacy against various bacterial strains, suggesting a role as a potential antibacterial agent. The minimum inhibitory concentration (MIC) values for selected pathogens are presented below:
| Pathogen | MIC (µg/mL) | Comparison Control (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 | Ciprofloxacin (2) |
| Escherichia coli | 15 | Ampicillin (5) |
Case Studies and Research Findings
- Study on Antiproliferative Activity : A study published in Molecules investigated several derivatives of pyridine compounds, including this compound. Results indicated significant antiproliferative activity against leukemia cell lines with IC50 values ranging from single-digit to low double-digit nanomolar concentrations .
- Mechanistic Insights : Another research effort focused on understanding the cellular mechanisms through which this compound exerts its effects. The study revealed that it acts as a Michael acceptor, leading to covalent modifications of specific proteins involved in cell survival pathways .
- Antimicrobial Evaluation : In a separate investigation, the antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable effectiveness against Staphylococcus aureus, with an MIC comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a two-step process:
Condensation Reaction : Reacting pyridine-3-carbaldehyde with a nitroalkane (e.g., nitromethane) under basic conditions (e.g., ammonium acetate) to form the α,β-unsaturated nitro compound.
Reduction and Salt Formation : Reducing the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄, followed by treatment with HCl to form the dihydrochloride salt.
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. THF), temperature (40–80°C), and stoichiometric ratios (1:1.2 aldehyde:nitroalkane) can improve yield. Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the planar geometry of the pyridine ring and confirms the trans-configuration of the propenylamine chain .
- Spectroscopy :
- ¹H/¹³C NMR : Pyridine protons resonate at δ 8.5–9.0 ppm (aromatic), while the propenylamine chain shows doublets (J = 15–17 Hz) for the allylic protons.
- Mass Spectrometry : ESI-MS (positive mode) displays [M+H]⁺ at m/z 135.1 (free base) and [M+2H]²⁺ at m/z 68.5 (dihydrochloride) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Freely soluble in polar solvents (water, methanol, DMSO) but insoluble in non-polar solvents (hexane, ether). Quantitative solubility is determined via UV-Vis spectroscopy (λ_max ≈ 265 nm) in PBS buffer (pH 7.4).
- Stability : Hydrochloride salts are hygroscopic; store desiccated at –20°C. Stability in aqueous solutions decreases at pH > 7 due to deprotonation of the amine group. Monitor degradation via TLC (silica gel, 90:10 CH₂Cl₂:MeOH) .
Advanced Research Questions
Q. How does the compound interact with biological targets, such as neurotransmitter receptors?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model interactions with serotonin transporters (SERT). The pyridine nitrogen forms hydrogen bonds with Asp98, while the propenylamine chain aligns with hydrophobic pockets.
- In Vitro Assays : Competitive binding studies (³H-citalopram displacement in HEK293 cells expressing SERT) reveal IC₅₀ values. Validate specificity via parallel assays with dopamine/norepinephrine transporters .
Q. What computational methods predict the compound’s hydrogen-bonding patterns in crystalline or solution states?
- Methodological Answer :
- Solid-State : Graph-set analysis (using Mercury software) identifies recurring N–H⋯Cl and C–H⋯Cl motifs, with graph descriptors R₂²(8) for dimeric interactions.
- Solution-State : DFT calculations (B3LYP/6-31G*) model solvation effects, showing preferential stabilization of the trans-isomer in aqueous environments .
Q. How can discrepancies in reported bioactivity data for pyridine-based analogs be resolved?
- Methodological Answer :
- Meta-Analysis : Use PRISMA guidelines to aggregate data from PubChem, ChEMBL, and in-house assays. Apply QSAR models to normalize variables (e.g., logP, polar surface area).
- Experimental Validation : Reproduce key studies under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects from methodological noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
